5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of a pyrazole precursor followed by sulfonylation. One common method includes the reaction of 1-isopropyl-1H-pyrazole with iodine and a sulfonyl chloride reagent under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar compounds to 5-Iodo-1-isopropyl-1H-pyrazole-4-sulfonyl chloride include:
- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 4-Iodo-1-isopropyl-1H-pyrazole
These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of iodine and sulfonyl chloride groups, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8ClIN2O2S |
---|---|
Molecular Weight |
334.56 g/mol |
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClIN2O2S/c1-4(2)10-6(8)5(3-9-10)13(7,11)12/h3-4H,1-2H3 |
InChI Key |
XIQBBBOYBACAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)I |
Origin of Product |
United States |
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